3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 882151-73-7
VCID: VC5990244
InChI: InChI=1S/C13H15N3O2/c1-10-8-11(2)16(14-10)13(9-15(17)18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3
SMILES: CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2)C
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

CAS No.: 882151-73-7

Cat. No.: VC5990244

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole - 882151-73-7

Specification

CAS No. 882151-73-7
Molecular Formula C13H15N3O2
Molecular Weight 245.282
IUPAC Name 3,5-dimethyl-1-(2-nitro-1-phenylethyl)pyrazole
Standard InChI InChI=1S/C13H15N3O2/c1-10-8-11(2)16(14-10)13(9-15(17)18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3
Standard InChI Key YPOXKJXJKIWPRT-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1-position is substituted with a 2-nitro-1-phenylethyl group, while methyl groups occupy the 3- and 5-positions. This arrangement creates a planar aromatic system with polar (nitro) and hydrophobic (phenyl, methyl) regions, enabling diverse intermolecular interactions.

Table 1: Key Structural Features

FeatureDescription
Pyrazole ringAromatic, planar, with N1 and N2 nitrogen atoms
3,5-Methyl groupsElectron-donating substituents enhancing ring stability
2-Nitro-1-phenylethylNitro group (electron-withdrawing) and phenyl ring (hydrophobic interaction)

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves:

  • Precursor Preparation: 3,5-Dimethylpyrazole and 2-nitro-1-phenylethylamine are reacted under controlled conditions.

  • N-Alkylation: The amine group of 2-nitro-1-phenylethylamine undergoes nucleophilic substitution with the pyrazole’s 1-position.

  • Purification: Recrystallization or column chromatography isolates the product in >95% purity.

Industrial-Scale Production

Continuous flow reactors improve yield and safety by minimizing side reactions (e.g., nitro group reduction). A representative protocol uses:

  • Temperature: 80–100°C

  • Residence Time: 30–60 minutes

  • Solvent: DMF or acetonitrile

Table 2: Optimized Synthesis Conditions

ParameterValue/RangeImpact on Yield
Temperature85°CMaximizes alkylation efficiency
SolventDMFEnhances reactant solubility
Reaction Time1.5 hoursBalances completion vs. degradation

Biological Activities and Mechanisms

Anticancer Activity

Pyrazole derivatives inhibit kinases and DNA topoisomerases. In HepG2 liver carcinoma cells, analogs like 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide exhibit IC₅₀ values of 12.5 μM . While direct data on 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole are pending, structural similarities suggest comparable mechanisms.

Anti-Inflammatory Effects

The phenylethyl group facilitates hydrophobic binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, related compounds decrease edema by 40–60% at 10 mg/kg doses.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for:

  • Antibacterial agents: Modified to target penicillin-binding proteins.

  • Anticancer therapies: Functionalized with thiosemicarbazide moieties for chelation therapy .

Agricultural Chemistry

Nitro-substituted pyrazoles are explored as fungicides. Field trials demonstrate 80–90% efficacy against Phytophthora infestans at 50 ppm concentrations.

Challenges and Future Directions

Metabolic Stability

The nitro group’s propensity for reduction may cause off-target effects. Strategies include:

  • Prodrug Design: Masking the nitro group as a less reactive moiety.

  • Isosteric Replacement: Substituting nitro with trifluoromethyl groups.

Computational Modeling

QSAR studies predict enhanced activity with electron-withdrawing substituents at the phenyl ring’s para position. Molecular docking reveals improved COX-2 binding affinity (ΔG = −9.2 kcal/mol) for such derivatives.

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